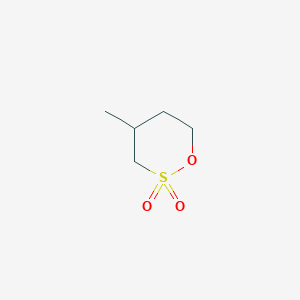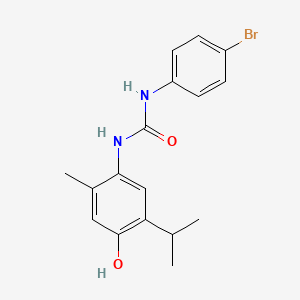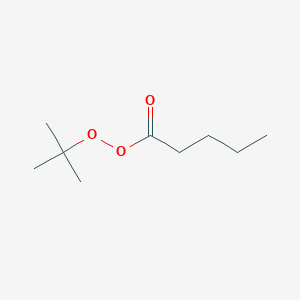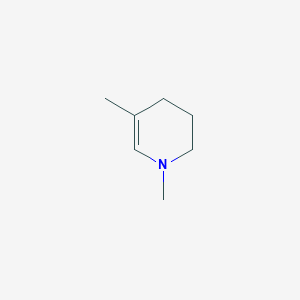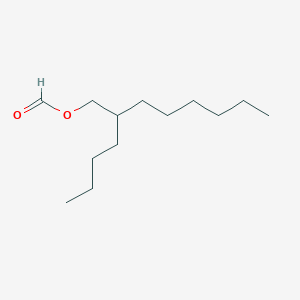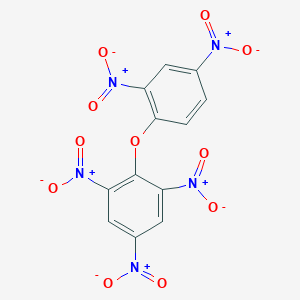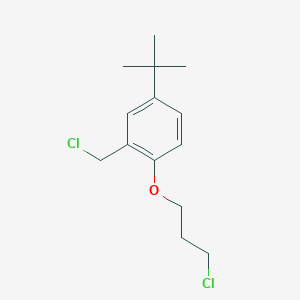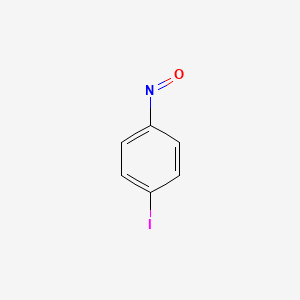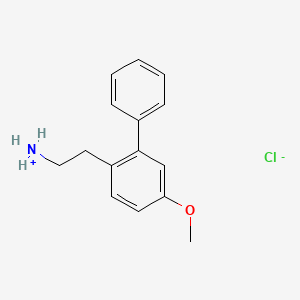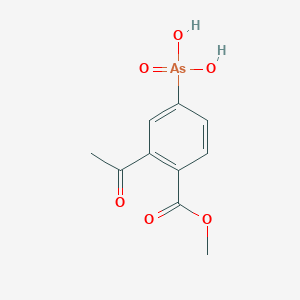
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H11AsO6. This compound contains an arsenic atom bonded to a phenyl ring, which is further substituted with acetyl and methoxycarbonyl groups. Organoarsenic compounds have been studied for their diverse applications in medicine, agriculture, and industry due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid typically involves the reaction of 3-acetyl-4-methoxycarbonylphenylboronic acid with arsenic trioxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Acetyl-4-methoxycarbonylphenylboronic acid+As2O3→(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other organoarsenic compounds, which exert their effects by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsanilic acid: An organoarsenic compound with similar structural features but different functional groups.
Roxarsone: Another organoarsenic compound used in veterinary medicine.
Arsenic trioxide: A well-known arsenic compound with significant therapeutic applications.
Uniqueness
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxycarbonyl groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5430-39-7 |
|---|---|
Molekularformel |
C10H11AsO6 |
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
(3-acetyl-4-methoxycarbonylphenyl)arsonic acid |
InChI |
InChI=1S/C10H11AsO6/c1-6(12)9-5-7(11(14,15)16)3-4-8(9)10(13)17-2/h3-5H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
AZLWVRXXVZUZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)[As](=O)(O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

